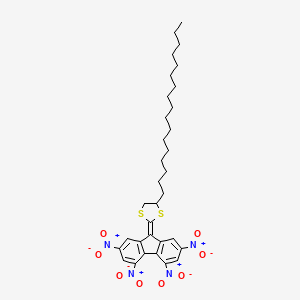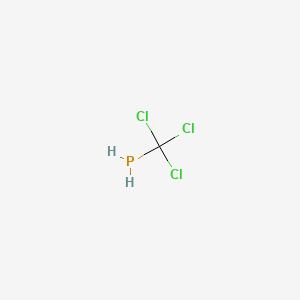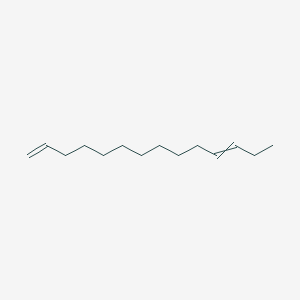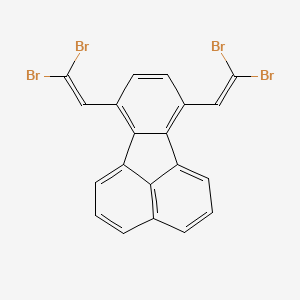
7,10-Bis(2,2-dibromoethenyl)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,10-Bis(2,2-dibromoethenyl)fluoranthene is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of two dibromoethenyl groups attached to the fluoranthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Bis(2,2-dibromoethenyl)fluoranthene typically involves the bromination of fluoranthene followed by the introduction of ethenyl groups. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
7,10-Bis(2,2-dibromoethenyl)fluoranthene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in the formation of less brominated derivatives.
Substitution: The dibromoethenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene derivatives with hydroxyl or carbonyl groups, while reduction can produce less brominated fluoranthene compounds.
Scientific Research Applications
7,10-Bis(2,2-dibromoethenyl)fluoranthene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on living organisms.
Medicine: Research is conducted to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism by which 7,10-Bis(2,2-dibromoethenyl)fluoranthene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dibromoethenyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include oxidative stress and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Fluoranthene: The parent compound, lacking the dibromoethenyl groups.
7,10-Bis(4-bromophenyl)-8,9-diphenylfluoranthene: A derivative with different substituents.
7,10-Bis(4-bromophenyl)-8-nonyl-9-octylfluoranthene: Another derivative with alkyl substituents.
Uniqueness
7,10-Bis(2,2-dibromoethenyl)fluoranthene is unique due to the presence of dibromoethenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
135584-70-2 |
|---|---|
Molecular Formula |
C20H10Br4 |
Molecular Weight |
569.9 g/mol |
IUPAC Name |
7,10-bis(2,2-dibromoethenyl)fluoranthene |
InChI |
InChI=1S/C20H10Br4/c21-16(22)9-12-7-8-13(10-17(23)24)20-15-6-2-4-11-3-1-5-14(18(11)15)19(12)20/h1-10H |
InChI Key |
IEEWXRWFYNETGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C=CC(=C4C3=CC=C2)C=C(Br)Br)C=C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2-Bromoprop-2-EN-1-YL)oxy]-5-methoxy-4,4-dimethylnon-1-EN-6-yne](/img/structure/B14264928.png)
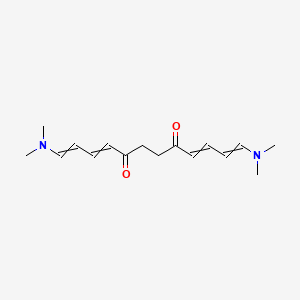
![6-Chloro-2-ethenyl-6-methylbicyclo[3.1.0]hexan-2-ol](/img/structure/B14264956.png)
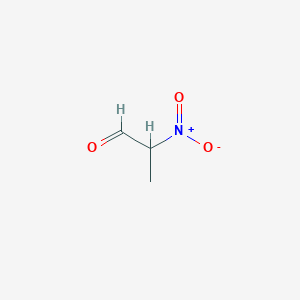
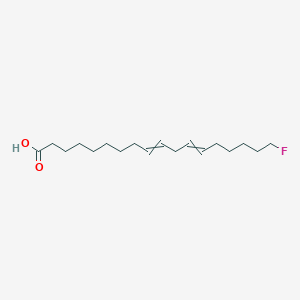
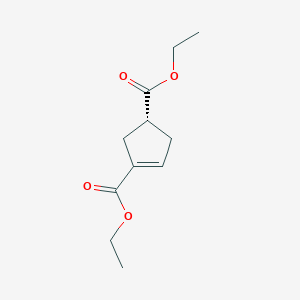
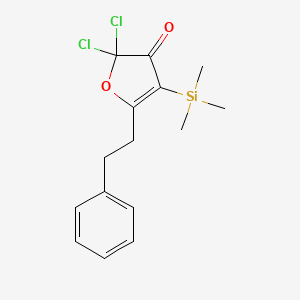
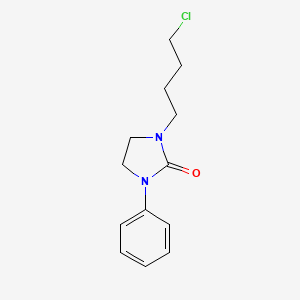
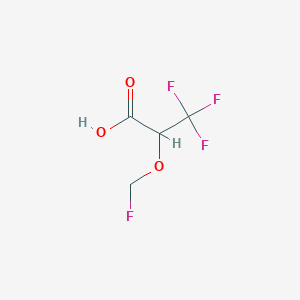
![Benzyl 3-[(diphenoxyphosphoryl)oxy]butanoate](/img/structure/B14264986.png)
![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14264987.png)
